molecular formula C22H27ClN2O B12779241 N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride CAS No. 100908-69-8

N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride

Cat. No.: B12779241
CAS No.: 100908-69-8
M. Wt: 370.9 g/mol
InChI Key: DGWMIDWEONZYQW-GEEYTBSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride: is a synthetic organic compound with the molecular formula C22H26N2O·HCl This compound is known for its unique structural features, combining a piperidine ring with a cinnamanilide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride typically involves a multi-step process:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 1-methyl-2-piperidylmethanol from piperidine and formaldehyde, followed by methylation using methyl iodide.

    Coupling with Cinnamanilide: The piperidine intermediate is then coupled with cinnamanilide through a condensation reaction. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to reduce the cinnamoyl double bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Reduced cinnamoyl derivatives

    Substitution: Alkylated piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential pharmacological properties. It has been investigated for its effects on various biological pathways, including neurotransmitter modulation and enzyme inhibition.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Research has focused on its use as an analgesic, anti-inflammatory, and neuroprotective agent.

Industry

Industrially, this compound is used in the development of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for use in various formulations and as an intermediate in the production of other active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-Methyl-2-piperidyl)methyl)benzamide hydrochloride
  • N-((1-Methyl-2-piperidyl)methyl)phenylacetamide hydrochloride
  • N-((1-Methyl-2-piperidyl)methyl)thiobenzamide hydrochloride

Uniqueness

N-((1-Methyl-2-piperidyl)methyl)cinnamanilide hydrochloride stands out due to its cinnamanilide moiety, which imparts unique chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity patterns and potential pharmacological effects, making it a valuable compound for further research and development.

Properties

CAS No.

100908-69-8

Molecular Formula

C22H27ClN2O

Molecular Weight

370.9 g/mol

IUPAC Name

(E)-N-[(1-methylpiperidin-1-ium-2-yl)methyl]-N,3-diphenylprop-2-enamide;chloride

InChI

InChI=1S/C22H26N2O.ClH/c1-23-17-9-8-14-21(23)18-24(20-12-6-3-7-13-20)22(25)16-15-19-10-4-2-5-11-19;/h2-7,10-13,15-16,21H,8-9,14,17-18H2,1H3;1H/b16-15+;

InChI Key

DGWMIDWEONZYQW-GEEYTBSJSA-N

Isomeric SMILES

C[NH+]1CCCCC1CN(C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3.[Cl-]

Canonical SMILES

C[NH+]1CCCCC1CN(C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.